4,4-dimethoxythiane

Vue d'ensemble

Description

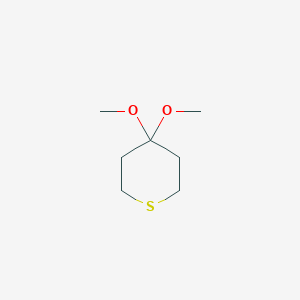

4,4-dimethoxythiane is a chemical compound with the CAS Number: 61477-16-5 . It has a molecular weight of 162.25 . The IUPAC name for this compound is 4,4-dimethoxytetrahydro-2H-thiopyran . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 4,4-dimethoxythiane is 1S/C7H14O2S/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

4,4-dimethoxythiane is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Applications De Recherche Scientifique

Green Solvent and Reagent

4,4-Dimethoxythiane serves as a green solvent and reagent. Its high energy density and cetane number make it attractive for use in batteries and electrolytes . Additionally, its excellent solubility makes it suitable for various applications in cosmetics, perfumes, and pharmaceuticals.

Selective Synthesis of Dimethoxyethane

Dimethoxyethane (DME) is widely used as a green solvent and potential diesel fuel additive. Researchers have explored a sustainable route for DME production by directly catalytic etherification of crude ethylene glycol (EG) with methanol. SAPO-34 zeolite was found to be an efficient and highly selective catalyst for this process. The continuous flow technology used in this study efficiently promotes complete etherification of EG with methanol, maintaining high selectivity for dimethoxyethane .

Palladium-Catalyzed Reactions

The compound is suitable for palladium-catalyzed reactions, including Suzuki reactions and Stille couplings. These reactions allow for the construction of complex organic molecules, making 4,4-dimethoxythiane valuable in synthetic chemistry .

Biomass-Derived Feedstock

Catalytic etherification of ethylene glycol (EG) with methanol, using biomass-derived EG as a feedstock, represents a green method for producing dimethoxyethane. By sourcing EG from renewable cellulose or biomass-derived polyols, this approach aligns with the principles of green chemistry .

Safety and Hazards

The safety information for 4,4-dimethoxythiane includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

4,4-dimethoxythiane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGIVFQQUQLVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethoxythiane | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)

![N-[1-(Phenylmethyl)-3-piperidinyl]acetamide](/img/structure/B6600827.png)

![Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B6600851.png)

![3H-benzo[e]indole-1-carboxylic acid](/img/structure/B6600873.png)